Fluticasone

Catalog No.
S575871
CAS No.
90566-53-3
M.F
C22H27F3O4S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluticasone

CAS Number

90566-53-3

Product Name

Fluticasone

IUPAC Name

S-(fluoromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

Molecular Formula

C22H27F3O4S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

MGNNYOODZCAHBA-GQKYHHCASA-N

SMILES

Array

solubility

In water, 102 mg/L at 25 °C (est)

Synonyms

Cutivate, Flixonase, Flixotide, Flonase, Flovent, Flovent HFA, fluticasone, fluticasone propionate, HFA, Flovent, Propionate, Fluticasone

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F

The exact mass of the compound Fluticasone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 102 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluticasone is a synthetic, trifluorinated glucocorticoid built on an androstane nucleus, a structural class known for potent anti-inflammatory activity. It is almost exclusively used in esterified forms, primarily as Fluticasone Propionate (FP) or Fluticasone Furoate (FF), to enhance its therapeutic properties. Key procurement-relevant attributes of the Fluticasone scaffold are its high affinity for the glucocorticoid receptor (GR), pronounced lipophilicity, and a metabolic profile characterized by extensive first-pass hepatic metabolism, which minimizes systemic bioavailability and associated side effects. These foundational properties make Fluticasone a critical starting material for developing inhaled and topical formulations for respiratory and dermatological diseases.

Substituting Fluticasone with other corticosteroids like Budesonide or Beclomethasone, or even interchanging its ester forms (Propionate vs. Furoate), is unreliable for targeted formulation development. Minor structural changes dramatically alter key performance metrics. For instance, the furoate ester fills a specific pocket on the glucocorticoid receptor more completely than the propionate ester, enhancing binding affinity. This translates to different potency, tissue residency times, and ultimately, different clinical dosing regimens (once vs. twice daily). Similarly, differences in lipophilicity and first-pass metabolism between Fluticasone and other corticosteroids like Budesonide directly impact systemic exposure and the potential for side effects, making them distinct active pharmaceutical ingredients (APIs) from a formulation and safety perspective. Therefore, selecting the specific Fluticasone base or its designated ester is a critical, non-substitutable decision tied to the final product's intended potency, duration of action, and safety profile.

Superior Glucocorticoid Receptor Affinity for Maximized Potency

Fluticasone Propionate (FP) demonstrates a significantly higher relative receptor affinity (RRA) for the human glucocorticoid receptor compared to common in-class substitutes. Its RRA is approximately 3-fold higher than that of Budesonide and 1.5-fold higher than Beclomethasone-17-monopropionate (the active metabolite of Beclomethasone Dipropionate). This high affinity is a result of a rapid association rate and a slow dissociation rate, leading to a steroid-receptor complex half-life of over 10 hours, compared to approximately 5 hours for Budesonide.

Evidence DimensionRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100)
Target Compound DataFluticasone Propionate: RRA ≈ 1775-1910
Comparator Or BaselineBudesonide: RRA ≈ 855-935 Beclomethasone-17-monopropionate: RRA ≈ 1345
Quantified Difference~1.9x to 2.2x higher affinity than Budesonide; ~1.3x higher than Beclomethasone's active metabolite.
ConditionsIn vitro binding assays using human lung tissue or recombinant human glucocorticoid receptors.

Higher receptor affinity allows for lower API mass per dose to achieve the desired therapeutic effect, impacting formulation cost, device design, and the potential for off-target effects.

High Lipophilicity for Enhanced Tissue Retention and Formulation Compatibility

The Fluticasone structure is highly lipophilic, a key attribute for processability and performance in inhaled and topical formulations. Fluticasone Propionate (FP) is reported to be 3-fold more lipophilic than Beclomethasone Dipropionate and 300-fold more lipophilic than Budesonide. This high lipophilicity facilitates passage through cell membranes and enhances retention time in lung tissue, which is critical for prolonged local anti-inflammatory action and supports less frequent dosing regimens. This property directly influences the volume of distribution and is a primary consideration for formulation scientists developing suspensions for metered-dose inhalers (MDIs) or micronized powders for dry-powder inhalers (DPIs).

Evidence DimensionRelative Lipophilicity
Target Compound DataFluticasone Propionate: Relative Lipophilicity Index = 3.2
Comparator Or BaselineBudesonide: Relative Lipophilicity Index = 1.0 (Baseline) Mometasone Furoate: Relative Lipophilicity Index = 2.0
Quantified Difference3.2x more lipophilic than Budesonide.
ConditionsRelative lipophilicity index as reported in comparative pharmacology reviews.

High lipophilicity is directly linked to longer pulmonary residence time, allowing for sustained local action, and is a critical parameter for ensuring physical stability and dose uniformity in aerosol and powder formulations.

Negligible Oral Bioavailability Due to Extensive First-Pass Metabolism, Improving Safety Profile

A defining procurement advantage of Fluticasone is its safety profile, driven by near-complete first-pass hepatic metabolism. The portion of an inhaled dose that is swallowed is almost entirely inactivated by the CYP3A4 enzyme in the liver, resulting in negligible oral bioavailability (<1-2%). This contrasts sharply with older corticosteroids like Beclomethasone Dipropionate and Budesonide, which have significant oral bioavailabilities of 20-40% and 11%, respectively. This metabolic characteristic ensures that systemic exposure to active Fluticasone is almost exclusively from the fraction absorbed through the lungs, which is a critical factor for minimizing systemic side effects like HPA axis suppression, especially at high doses.

Evidence DimensionOral Bioavailability of Swallowed Fraction
Target Compound DataFluticasone Propionate: <1-2%
Comparator Or BaselineBudesonide: ~11% Beclomethasone Dipropionate: ~20-40%
Quantified DifferenceAt least 5-10x lower oral bioavailability compared to Budesonide and Beclomethasone.
ConditionsPharmacokinetic studies in healthy human volunteers.

For high-dose formulations or long-term treatment regimens, selecting an API with minimal oral bioavailability is a primary strategy to reduce the risk of systemic corticosteroid side effects, simplifying the product's overall risk-benefit assessment.

High-Potency Inhaled Formulations for Asthma and COPD

The combination of high glucocorticoid receptor affinity and low systemic bioavailability makes Fluticasone the material of choice for developing potent inhaled therapies where maximizing local lung efficacy while minimizing systemic side effects is paramount. Its high lipophilicity also aids in achieving prolonged lung residency, supporting the formulation of products with once or twice-daily dosing schedules.

Nasal Spray Formulations for Allergic Rhinitis

Fluticasone's potent, localized anti-inflammatory action and minimal systemic uptake are directly applicable to intranasal formulations. Its properties allow for effective symptom control at low microgram doses, which is a key requirement for chronic conditions like allergic rhinitis where long-term safety is a primary concern.

Topical Dermatological Preparations for Eczema and Psoriasis

The high lipophilicity of Fluticasone enhances its penetration into the skin and retention within dermal tissues. This makes it a suitable API for creams and ointments designed to treat inflammatory skin conditions, providing targeted action at the site of inflammation with reduced potential for systemic absorption compared to less lipophilic or less potent steroids.

Reference Standard for Next-Generation Respiratory Drug Development

Given its well-characterized profile of high potency and high safety index, Fluticasone (specifically as the propionate ester) serves as an established benchmark. It is an ideal comparator for evaluating the therapeutic index (local efficacy vs. systemic effects) of novel inhaled corticosteroids or new drug delivery platforms.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

444.15821500 Da

Monoisotopic Mass

444.15821500 Da

Heavy Atom Count

30

LogP

log Kow = 1.40 (est)

UNII

CUT2W21N7U

Drug Indication

Fluticasone's 2 esters are indicated as inhalers for the treatment and management of asthma by prophylaxisas well as inflammatory and pruritic dermatoses. A [DB00588] nasal spray is indicated for managing nonallergic rhinitis while the [DB08906] nasal spray is indicated for treating season and perennial allergic rhinitis.
FDA Label
Food and Drug Administration-Approved Indications

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Topical; Glucocorticoids; Anti-Inflammatory Agents
Breast Feeding; Lactation; Milk, Human; Anti-Allergic Agents; Anti-Asthmatic Agents; Corticosteroids, Inhaled; Glucocorticoids; Anti-Inflammatory Agents

Therapeutic Uses

Androstadienes
Fluticasone propionate nasal spray is indicated for the management of the nasal symptoms of seasonal and perennial allergic and nonallergic rhinitis in adults and pediatric patients 4 years of age and older. /Included in US product label/
Fluticasone propionate cream is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Fluticasone propionate cream may be used with caution in pediatric patients 3 months of age or older. The safety and efficacy of drug use for longer than 4 weeks in this population have not been established. /Included in US product label/
Fluticasone propionate ointment is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses in adult patients. /Included in US product label/
For more Therapeutic Uses (Complete) data for Fluticasone (6 total), please visit the HSDB record page.

Mechanism of Action

[DB08906] and [DB00588] work through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show [DB08906] activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. [DB00588] performs similar activity but is not stated to affect nuclear factor kappa b.
Fluticasone propionate is a highly selective agonist at the human glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors. In preclinical studies, fluticasone propionate reportedly exhibited weak progesterone-like activity. However, as plasma concentrations of fluticasone propionate are very low following intranasal administration of the drug in recommended doses, the clinical importance of this finding is not known. The therapeutic effects of fluticasone propionate are thought to result from local actions of the deposited inhaled dose on the nasal mucosa rather than from the systemic actions of the swallowed portion of the dose.
The exact mechanism(s) of anti-inflammatory action of corticosteroids in allergic rhinitis remains unknown, but may involve reductions in the following: number of mediator cells (basophils, eosinophils, helper-inducer [CD4+, T4] T-cells, mast cells, and neutrophils) in the nasal mucosa, nasal reactivity to allergens, and release of inflammatory mediators and proteolytic enzymes. Following exposure of patients with a history of allergic rhinitis to allergen, eosinophils, basophils, mast cells, T cells, and neutrophils appear to infiltrate nasal secretions and mucosa, releasing inflammatory mediators that generate allergic responses such as pruritus, sneezing, rhinorrhea, and nasal edema. /Corticosteroids/
Other mechanisms by which corticosteroids may improve symptoms of allergic rhinitis may involve inhibition of postcapillary venule dilation and permeability and facilitation of nasomucociliary clearance of nasal secretions. Patients receiving short- and long-term treatment with intranasal fluticasone propionate have demonstrated decreases in nasal turbinate swelling and mucosal inflammation. As inflammatory changes occur during periods of increased nasal hyperresponsiveness, the degree of response to nasal secretory stimuli has been used as an indirect measure of inflammation. In patients with asymptomatic seasonal allergic rhinitis, pretreatment with intranasal fluticasone propionate for 2-6 weeks prior to challenge with allergens or inflammatory mediatorsgenerally reduced the release of tryptase, histamine, eosinophilic cationic protein, and prostaglandin D2 in nasal biopsies or nasal lavage fluid; concentrations of eosinophils or activated eosinophils, CD4+ T-cells, and basophils also were reduced. /Corticosteroids/
Like other topical corticosteroids, fluticasone propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.

Vapor Pressure

7.45X10-13 mm Hg at 25 °C (est)

Impurities

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid
[(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid
6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate
6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate
For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Intranasal exposure of [DB08906] results in patients swallowing a larger portion of the dose. However, absorption is poor and metabolism is high, therefore there is negligible systemic exposure with a nasal bioavailability of 0.50% and oral bioavialability of 1.26%. Inhaled bioavailability is 13.9%. A study of 24 healthy Caucasian males showed an inhaled bioavailability of 6.3-18.4%. Intranasal bioavailability of [DB00588] is <2%, and oral bioavailability is <1%. Intranasal exposure results in the majority of the dose being swallowed. Topical absorption of [DB00588] is very low but can change depending on a number of factors including integrity of the skin and the presence of inflammation or disease. A study of 24 healthy Caucasian males showed an inhaled bioavailability of 9.0%.
[DB08906] is eliminated ≥90% in the feces and 1-2% in the urine. [DB00588] is mainly eliminated in the feces with <5% eliminated in the urine.
608L at steady state for intravenous administration of [DB08906]. Other reports suggest the mean volume of distribution at steady state is 661L. A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 704L following intravenous administration. The volume of distribution of intravenous [DB00588] is 4.2L/kg. A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 577L following intravenous administration.
57.8L/h for [DB08906]. A study of 24 healthy Caucasian males showed a clearance of 71.8L/h following intravenous administration. 1093mL/min for [DB00588]. A study of 24 healthy Caucasian males showed a clearance of 63.9L/h following intravenous administration.
Fluticasone propionate is poorly absorbed from the respiratory and GI tracts following nasal inhalation of the drug as an aqueous spray. Based on indirect calculations, intranasal fluticasone propionate has an absolute systemic bioavailability of less than 2%. A major portion of an intranasal dose of corticosteroids is swallowed and undergoes extensive first-pass metabolism in the liver. In patients with allergic rhinitis receiving intranasal fluticasone propionate for 2-3 weeks, plasma concentrations were above the level of detection of the assay (50 pg/mL) only when recommended dosages were exceeded, and in those instances, only in occasional samples at low concentrations.
Limited data from studies in which radiolabeled fluticasone propionate has been administered orally indicate that the drug is poorly absorbed from the GI tract and undergoes rapid first-pass metabolism in the liver. Preliminary data from a dose-ranging study suggests that the amount of unchanged fluticasone propionate in plasma increases with dose following oral administration, but the bioavailability of the radiolabeled drug averaged about 1% or less after oral doses of 1-40 mg.
Following oral administration of 1 or 16 mg of radiolabeled propionylfluticasone in a few healthy individuals, peak plasma radioactivity levels (expressed as fluticasone propionate equivalents) averaging approximately 1.3 or 9.1 ng/mL, respectively, were achieved within 0.5-6 hours. Since no unchanged fluticasone propionate was detected in plasma for up to 6 hours after oral administration of unlabeled fluticasone propionate given on a separate occasion, the plasma radioactivity noted after administration of the radiolabeled drug was presumed to be fluticasone propionate metabolites. It has been suggested that the presence of small amounts (50-170 pg/mL) of fluticasone propionate in plasma from 6-24 hours after the dose in these individuals potentially may represent rectal reabsorption of unmetabolized drug.
The extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier. Occlusive dressing enhances penetration. Topical corticosteroids can be absorbed from normal intact skin. Inflammation and/or other disease processes in the skin increase percutaneous absorption.
For more Absorption, Distribution and Excretion (Complete) data for Fluticasone (14 total), please visit the HSDB record page.

Metabolism Metabolites

[DB08906] and [DB00588] are cleared from hepatic metabolism by cytochrome P450 3A4. Both are hydrolysed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite.
Fluticasone propionate is rapidly metabolized in the liver by the cytochrome P-450 isoenzyme CYP3A4; the principal metabolite is the inactive 17beta-carboxylic acid derivative. ... Of the total radioactivity recovered in urine, 18% represented the inactive 17beta-carboxylic acid derivative of fluticasone propionate, 12% represented a less polar metabolite, and the remainder represented more polar metabolites. ... The 17beta-carboxylic acid metabolite of fluticasone propionate accounted for 3-40% of fecal excretion.
The inactive /17beta-carboxylic acid derivative/ had less affinity (approximately 1/2,000) than the parent drug for the glucocorticoid receptor of human lung cytosol in vitro and negligible pharmacological activity in animal studies. Other metabolites detected in vitro using cultured human hepatoma cells have not been detected in man.
No metabolites of fluticasone propionate were detected in an in vitro study of radiolabeled fluticasone propionate incubated in a human skin homogenate.

Associated Chemicals

Fluticasone propionate; 80474-14-2

Wikipedia

Fluticasone

Drug Warnings

Intranasal fluticasone propionate generally is well tolerated. Adverse effects with intranasal fluticasone propionate therapy usually are mild and local and resolve without specific treatment. The manufacturer states that systemic corticosteroid effects were not reported with fluticasone nasal spray in controlled trials of up to 6 months' duration, but systemic effects (eg, growth suppression) have been reported with intranasal corticosteroids, including fluticasone propionate, during postmarketing experience.
The most frequent adverse effects of fluticasone propionate nasal spray involve the nasal mucous membranes. Epistaxis or sensations of nasal burning/irritation have been reported in 6-6.9 or 2.4-3.2%, respectively, of patients receiving fluticasone propionate (100-200 ug once daily) in controlled studies. These adverse effects usually are of short duration and rarely require changes in or discontinuance of therapy. Sensations of nasal burning may result from excipients in the commercially available preparation since the frequency and severity of these effects are similar in patients receiving an intranasal placebo vehicle with identical inactive ingredients. In addition, the similar occurrence of adverse nasal effects in fluticasone propionate- or placebo-treated patients with seasonal or perennial rhinitis may result from physical contact and irritation of the characteristically sensitive nasal passages of these patients. Pharyngitis or cough has been reported in 6-7.8 or 3.6-3.8%, respectively, of patients receiving the drug. Symptoms of asthma have occurred in 7.2 or 3.3% of those receiving 100 or 200 ug, respectively, of fluticasone propionate once daily.
Other adverse nasopharyngeal or respiratory effects occurring in 1-3% of patients receiving fluticasone propionate nasal spray include nasal secretions containing blood, nasal discharge, and bronchitis. Sneezing, rhinorrhea, sinusitis, sore throat, throat irritation and dryness, hoarseness, voice changes, alteration or loss of sense of taste and/or smell, nasal congestion or blockage, or nasal dryness has been reported in patients receiving fluticasone propionate nasal spray in controlled studies or during postmarketing surveillance. Nasal septum excoriation, ulceration, or nasal septum crusting also has been reported in patients receiving fluticasone propionate nasal spray. It has been suggested that nasal septum crusting, nasal dryness accompanied by nasal manipulation ("picking"), or nasal bleeding may predispose to the development of nasal perforation, which has been reported rarely with intranasal administration of corticosteroids, including fluticasone propionate. In 2 patients who experienced nasal perforation with fluticasone propionate, both had previous septal surgery that may have increased the risk of nasal perforation.
Localized candidal infections of the nose and/or pharynx have occurred rarely during fluticasone propionate therapy. If a candidal infection is suspected, appropriate local anti-infective therapy and/or discontinuance of intranasal corticosteroid therapy should be considered. Upper respiratory infection also has been reported with intranasal fluticasone propionate therapy, but a causal relationship to the drug has not been established
For more Drug Warnings (Complete) data for Fluticasone (41 total), please visit the HSDB record page.

Biological Half Life

15.1 hours for intranasal [DB08906] and 24 hours for the inhaled formulation. A study of 24 healthy Caucasian males showed a half life of 13.6 hours following intravenous administration and 17.3-23.9 hours followed inhalation. 7.8 hours for intravenous [DB00588]. A study of 24 healthy Caucasian males shows a half life of 14.0 hours following intravenous administration and 10.8 hours following inhalation.
Following intravenous dose of 1 mg in healthy volunteers, fluticasone propionate showed polyexponential kinetics and had an average terminal half-life of 7.2 hours (range, 3.2 to 11.2 hours).
The apparent elimination half-life of fluticasone propionate after iv administration is approximately 3 hours.

General Manufacturing Information

Medium-potency synthetic corticosteroid /Fluticasone propionate/

Analytic Laboratory Methods

Analyte: fluticasone propionate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 239 nm and comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /Fluticasone propionate/
For more Analytic Laboratory Methods (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluticasone propionate; matrix: pharmaceutical preparation (body wash, cream, gel, lotion, shampoo, spray); procedure: high-performance liquid chromatography with ultraviolet detection at 240 nm; limit of detection: 0.001% /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 20 pg/mL /Fluticasone propionate/

Storage Conditions

Fluticasone propionate HFA contents /are/ under pressure: Do not puncture. Do not use or store near heat or open flame. Exposure to temperatures above 120 °F may cause bursting. Never throw into fire or incinerator. Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). Store the inhaler with the mouthpiece down. For best results, the inhaler should be at room temperature before use.
Store /fluticasone propionate inhalation powder/ at controlled room temperature, 20 to 25 °C (68 to 77 °F) in a dry place away from direct heat or sunlight. Keep out of reach of children. The Diskus inhalation device is not reusable. The device should be discarded 6 weeks after removal from the moisture-protective foil pouch or after all blisters have been used (when the dose indicator reads "0"), whichever comes first. Do not attempt to take the device apart.
Fluticasone propionate cream /and ointment should be/ stored between 2 and 30 °C (36 and 86 °F).
Fluticasone propionate nasal pump spray should be stored at 4-30 °C.

Interactions

A drug interaction study in healthy subjects has shown that ritonavir (a highly potent cytochrome P450 3A4 inhibitor) can significantly increase plasma fluticasone propionate exposure, resulting in significantly reduced serum cortisol concentrations.
In a placebo-controlled crossover study in 8 healthy volunteers, coadministration of a single dose of orally inhaled fluticasone propionate with multiple doses of ketoconazole to steady state resulted in increased plasma fluticasone propionate exposure, a reduction in plasma cortisol AUC, and no effect on urinary excretion of cortisol. Caution should be exercised when fluticasone propionate is coadministered with ketoconazole and other known potent cytochrome P450 3A4 inhibitors.

Dates

Last modified: 08-15-2023
Allen A, Bareille PJ, Rousell VM: Fluticasone furoate, a novel inhaled corticosteroid, demonstrates prolonged lung absorption kinetics in man compared with inhaled fluticasone propionate. Clin Pharmacokinet. 2013 Jan;52(1):37-42. doi: 10.1007/s40262-012-0021-x. [PMID:23184737]
Allen A, Schenkenberger I, Trivedi R, Cole J, Hicks W, Gul N, Jacques L: Inhaled fluticasone furoate/vilanterol does not affect hypothalamic-pituitary-adrenal axis function in adolescent and adult asthma: randomised, double-blind, placebo-controlled study. Clin Respir J. 2013 Oct;7(4):397-406. doi: 10.1111/crj.12026. Epub 2013 Jun 5. [PMID:23578031]
Phillipps GH: Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:19-23. [PMID:2287791]
Harding SM: The human pharmacology of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:25-9. [PMID:2287792]
Crim C, Pierre LN, Daley-Yates PT: A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate. Clin Ther. 2001 Sep;23(9):1339-54. [PMID:11589253]
Choi JS, Han JY, Kim MY, Velazquez-Armenta EY, Nava-Ocampo AA: Pregnancy outcomes in women using inhaled fluticasone during pregnancy: a case series. Allergol Immunopathol (Madr). 2007 Nov-Dec;35(6):239-42. [PMID:18047814]
Spadijer Mirkovic C, Peric A, Vukomanovic Durdevic B, Vojvodic D: Effects of Fluticasone Furoate Nasal Spray on Parameters of Eosinophilic Inflammation in Patients With Nasal Polyposis and Perennial Allergic Rhinitis. Ann Otol Rhinol Laryngol. 2017 Aug;126(8):573-580. doi: 10.1177/0003489417713505. Epub 2017 Jun 6. [PMID:28587510]
FDA Approved Drug Products December 1990
FDA Fluticasone Furoate Approval 2007

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